1,3,5-Triazine-2,4,6-tricarboxylic acid
Overview
Description
1,3,5-Triazine-2,4,6-tricarboxylic acid is an organic compound with the molecular formula C6H3N3O6 It is a derivative of triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-tricarboxylic acid can be synthesized through several methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide. Another method is the Pinner triazine synthesis, which involves the reaction of an alkyl or aryl amidine with phosgene . Additionally, the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride, can also yield the triazine core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted triazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,3,5-Triazine-2,4,6-tricarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds and coordination complexes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-triazine-2,4,6-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo substitution reactions allows it to interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-tricarboxylic acid can be compared with other similar compounds, such as:
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its potential health hazards.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Employed in the synthesis of metal-organic frameworks and coordination complexes.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
1,3,5-triazine-2,4,6-tricarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O6/c10-4(11)1-7-2(5(12)13)9-3(8-1)6(14)15/h(H,10,11)(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOHKYKNIXESSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600418 | |
Record name | 1,3,5-Triazine-2,4,6-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87145-66-2 | |
Record name | 1,3,5-Triazine-2,4,6-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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